

2,2-Dimethyl-4-pentenoic acid chemical properties

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Compound of Interest

Compound Name: 2,2-Dimethyl-4-pentenoic acid

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An In-depth Technical Guide to **2,2-Dimethyl-4-pentenoic Acid**

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, reactivity, and experimental protocols related to **2,2-dimethyl-4-pentenoic acid**. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document summarizes key quantitative data in tabular format, outlines detailed experimental methodologies, and includes visualizations of experimental workflows and chemical reactions to facilitate understanding.

Chemical and Physical Properties

2,2-Dimethyl-4-pentenoic acid is a branched-chain unsaturated fatty acid.^[1] Its core structure consists of a pentenoic acid backbone with two methyl groups at the C2 position and a terminal double bond.

Identifiers and General Properties

Property	Value	Reference
CAS Number	16386-93-9	[2][3][4][5][6]
Molecular Formula	C ₇ H ₁₂ O ₂	[2][3][4][5][6][7]
Molecular Weight	128.17 g/mol	[1][2][3][6][7]
IUPAC Name	2,2-dimethylpent-4-enoic acid	[1][5]
SMILES	<chem>CC(C)(CC=C)C(=O)O</chem>	[2][3][5]
InChI Key	BGUAPYRHJPWVEM-UHFFFAOYSA-N	[3][5]
Appearance	Colorless to Light yellow clear liquid	

Physical Properties

Property	Value	Reference
Boiling Point	104-108 °C at 20 mmHg	[3]
Density	0.933 g/mL at 25 °C	[3]
Refractive Index	1.431 at 20 °C	[3]
Flash Point	88 °C (190.4 °F) - closed cup	
Solubility	Soluble in water.	[8]

Spectroscopic Data

Spectroscopic data is crucial for the structural confirmation of **2,2-dimethyl-4-pentenoic acid**.

- ¹H NMR and ¹³C NMR Spectra: Data for **2,2-dimethyl-4-pentenoic acid** is available and can be found in spectral databases.[1]
- Infrared (IR) Spectra: ATR-IR and Vapor Phase IR spectra are available for this compound. [1]

Chemical Reactivity and Applications

2,2-Dimethyl-4-pentenoic acid is a carboxylic acid and an allyl compound, and its reactivity is characterized by these functional groups.

- **Esterification:** Acid-catalyzed esterification of **2,2-dimethyl-4-pentenoic acid** has been reported. This reaction typically involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.
- **Reducing Agent:** It can be used as a reducing agent in organic synthesis.[\[2\]](#)
- **Decarboxylation:** It is described as a decarboxylating agent that can convert the carboxylic acid group to an aldehyde.[\[2\]](#)
- **Pharmaceutical Intermediate:** The compound is used as a pharmaceutical intermediate.[\[5\]](#)[\[8\]](#)
- **Biological Activity:** It has been shown to be effective against hyperproteinemia and lipogenous disorders.[\[2\]](#)

Below is a diagram illustrating a typical esterification reaction workflow.

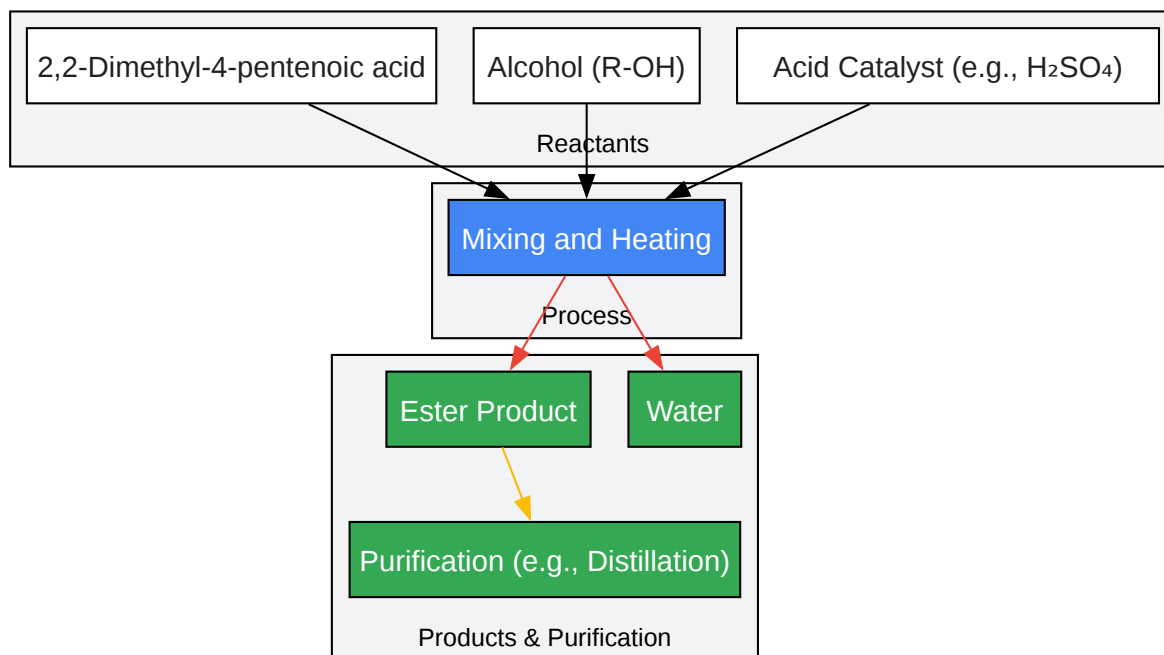


Diagram 1: Esterification Workflow

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Diagram 1: Esterification Workflow

Experimental Protocols

While a specific, detailed synthesis protocol for **2,2-dimethyl-4-pentenoic acid** was not found in the provided search results, a general method for synthesizing the parent compound, 4-pentenoic acid, can be adapted. It involves condensation, saponification, and decarboxylation steps.^[9]

Synthesis of 4-Pentenoic Acid (General Procedure)

This protocol describes the synthesis of the parent compound and serves as a model.^[9]

- Condensation:

- React allyl chloride with diethyl malonate in the presence of a base like sodium ethoxide or sodium methoxide.
- Control the reaction temperature between 20-40 °C.
- The reaction duration is typically 2-4 hours to form 2-allyl diethyl malonate.[\[9\]](#)
- Saponification and Decarboxylation:
 - The resulting 2-allyl diethyl malonate is then saponified (hydrolyzed with a strong base like KOH).
 - Following saponification, the intermediate is acidified to induce decarboxylation, yielding the final 4-pentenoic acid product.[\[9\]](#)

The logical flow for this synthesis is outlined below.

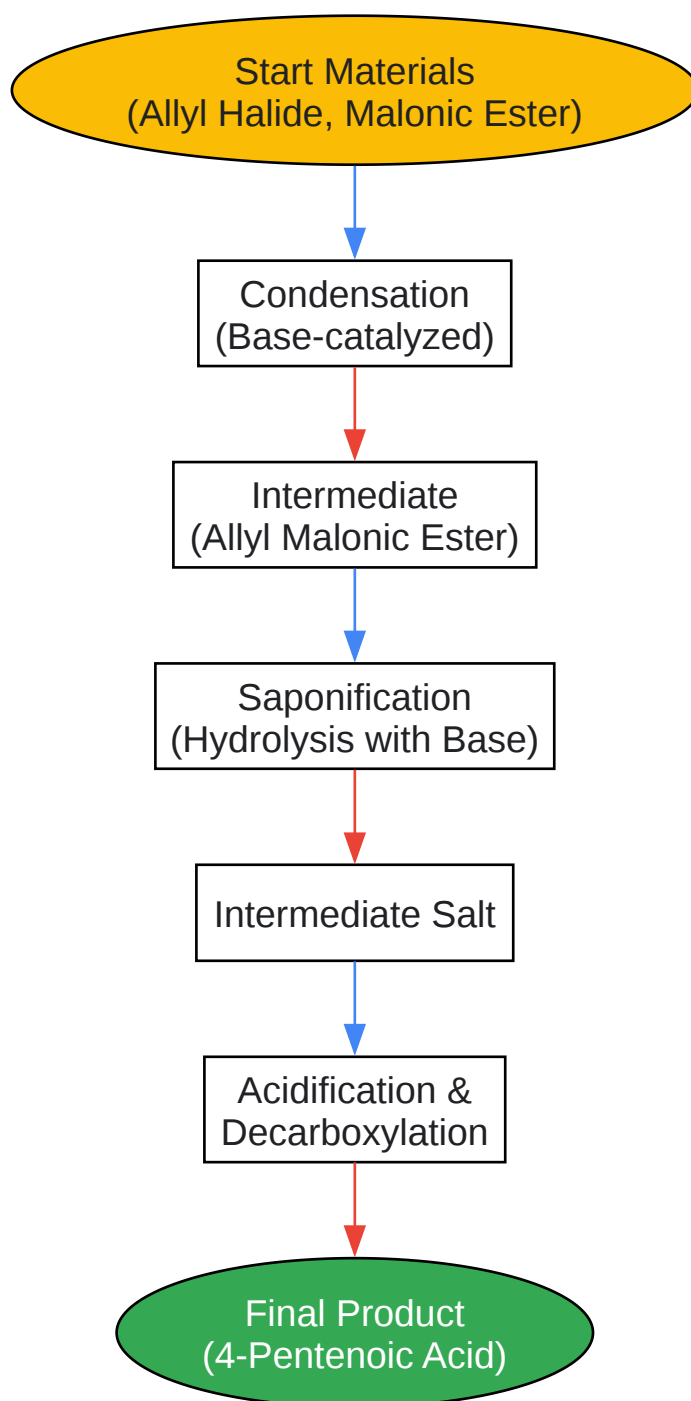


Diagram 2: General Synthesis Logic

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Diagram 2: General Synthesis Logic

Spectroscopic Analysis Protocol (General)

- Sample Preparation: Prepare a dilute solution of **2,2-dimethyl-4-pentenoic acid** in a suitable deuterated solvent (e.g., CDCl_3) for NMR analysis. For IR analysis, the liquid sample can be analyzed neat as a thin film between salt plates (e.g., NaCl or KBr) or using an ATR accessory.
- ^1H and ^{13}C NMR Spectroscopy:
 - Acquire ^1H NMR spectrum to identify the chemical shifts, integration, and coupling patterns of the protons.
 - Acquire ^{13}C NMR spectrum to identify the number and chemical environment of the carbon atoms.
- FT-IR Spectroscopy:
 - Obtain the IR spectrum.
 - Identify characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch, the C=C stretch of the allyl group, and C-H stretches.

Safety and Handling

2,2-Dimethyl-4-pentenoic acid is a hazardous chemical requiring careful handling.

Hazard Identification

Hazard Statement	Description	Reference
H227	Combustible liquid.	[10]
H290	May be corrosive to metals.	[10]
H314	Causes severe skin burns and eye damage.	[1][10]

- GHS Pictograms: GHS05 (Corrosion)
- Signal Word: Danger[1]

Handling and Storage

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face shields. Use a suitable respirator (e.g., type ABEK EN14387 filter).[10][11]
- Handling: Do not breathe mist, vapors, or spray. Avoid contact with skin, eyes, and clothing. [11] Handle in a well-ventilated area or under a fume hood. Keep away from heat, sparks, and open flames.[10]
- Storage: Store in a dry, cool, and well-ventilated place.[11] Keep the container tightly closed in a corrosive-resistant container.[10] Store locked up.[10] The storage class is 8A for combustible corrosive hazardous materials.

Conclusion

2,2-Dimethyl-4-pentenoic acid is a valuable chemical intermediate with well-defined physical and chemical properties. Its dual functionality as a carboxylic acid and an allyl compound dictates its reactivity, making it useful in various organic syntheses. Due to its corrosive and combustible nature, strict adherence to safety protocols during handling and storage is mandatory. This guide provides essential technical information to support its safe and effective use in research and development.

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